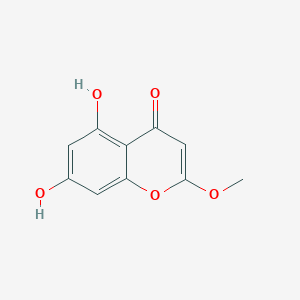
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzopyran precursors. One common method includes the reaction of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde under basic conditions, followed by methylation using dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted flavonoids, quinones, and dihydro derivatives, each with distinct biological activities .
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoids and bioactive compounds.
Biology: Studies have shown its potential in modulating enzyme activities and signaling pathways.
Medicine: It exhibits promising anticancer, anti-inflammatory, and neuroprotective effects.
Industry: It is used in the formulation of dietary supplements and cosmetic products due to its antioxidant properties
Mecanismo De Acción
The mechanism of action of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK
Comparación Con Compuestos Similares
Similar Compounds
Apigenin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Baicalein: Known for its neuroprotective and anticancer effects.
Quercetin: A widely studied flavonoid with diverse biological activities
Uniqueness
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
61780-28-7 |
|---|---|
Fórmula molecular |
C10H8O5 |
Peso molecular |
208.17 |
Nombre IUPAC |
5,7-dihydroxy-2-methoxychromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-4-7(13)10-6(12)2-5(11)3-8(10)15-9/h2-4,11-12H,1H3 |
Clave InChI |
TZLDNYQYXWRVQP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
SMILES canónico |
COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















